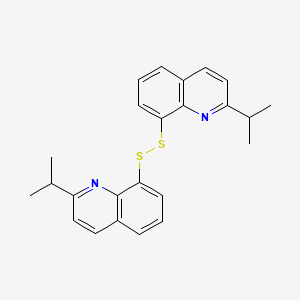
Quinoline, 8,8'-dithiobis[2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves various methods, including the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic processes to ensure high yields and purity. For instance, the use of cobalt oxide as a catalyst in the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported to be effective under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert quinoline derivatives into their corresponding N-oxides.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride to convert quinoline N-oxides back to quinolines.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline, 8,8’-dithiobis[2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
8-Aminoquinoline: Contains an amino group at the 8-position, making it more reactive in certain chemical reactions.
Uniqueness
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is unique due to the presence of two sulfur atoms, which can form disulfide bonds.
Properties
CAS No. |
54421-20-4 |
|---|---|
Molecular Formula |
C24H24N2S2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-propan-2-yl-8-[(2-propan-2-ylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-15(2)19-13-11-17-7-5-9-21(23(17)25-19)27-28-22-10-6-8-18-12-14-20(16(3)4)26-24(18)22/h5-16H,1-4H3 |
InChI Key |
HFUZWDOFGZSICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2SSC3=CC=CC4=C3N=C(C=C4)C(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
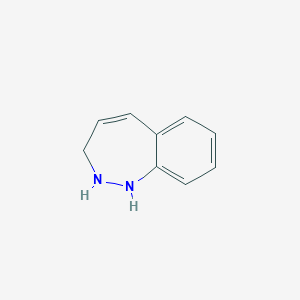
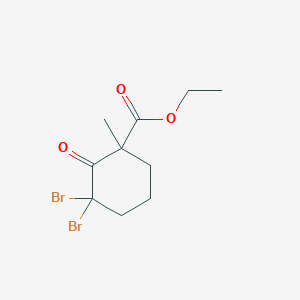
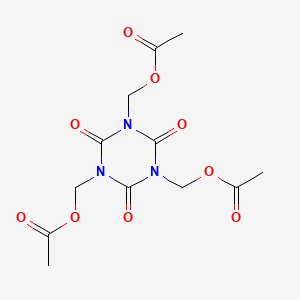
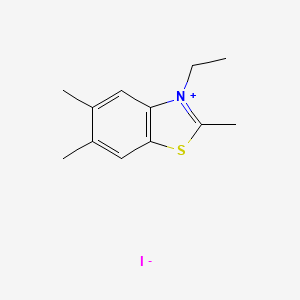
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
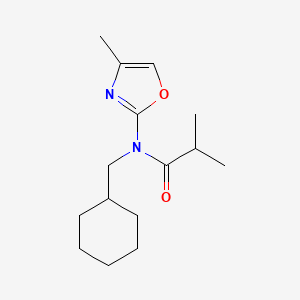

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)

